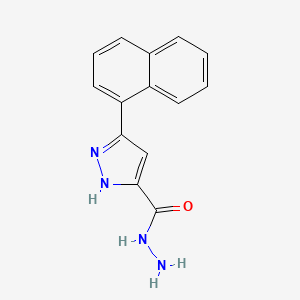

![molecular formula C15H16N6OS B5543179 N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves complex reactions, including cyclization of aminopyridines and chloro ketones to produce imidazo[1,2-a]pyridines with various substitutions. Key steps may include the use of novel reagents for direct incorporation of functional groups, achieving stereospecific reactions, and constructing the desired molecular framework with high precision and efficiency (Starrett et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features complex heterocyclic systems. Structural characterization techniques, such as X-ray crystallography, have elucidated planar conformations and intermolecular interactions that stabilize the crystal structure, revealing insights into the spatial arrangement of atoms and functional groups within the molecule (Deng et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically explore their reactivity towards various reagents, leading to the formation of new heterocyclic derivatives. These reactions can include interactions with isothiocyanates, thiourea, and halocompounds, highlighting the compound's versatility in undergoing transformations that extend its chemical diversity (Ahmed et al., 2018).

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry Applications

The chemical compound N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide, due to its complex structure, serves as a key interest in the field of chemical synthesis and medicinal chemistry. Studies have focused on the synthesis of related compounds, exploring their potential as therapeutic agents due to their unique properties and interactions with biological molecules.

Synthesis and Biological Activity Exploration : Research into compounds with similar structural frameworks, such as imidazo[1,2-a]pyridines, has been conducted to investigate their potential antisecretory and cytoprotective properties against ulcers. Although these compounds did not show significant antisecretory activity, some demonstrated notable cytoprotective effects in ethanol and HCl models, highlighting the therapeutic potential of structurally similar compounds (Starrett et al., 1989).

Enhanced Cellular Permeability Studies : Investigations into pyrrole-imidazole (Py-Im) polyamides, chemicals that bind specifically to DNA sequences, have shown that altering the linker between pyrrole and imidazole units can significantly affect cellular permeability. This research is crucial for the development of gene therapy agents, with findings suggesting that shorter linkers may facilitate better intracellular delivery of therapeutic compounds (Liu & Kodadek, 2009).

Antimicrobial and Anticancer Properties : The exploration of thienopyrimidine derivatives has revealed pronounced antimicrobial activity, with some derivatives exhibiting significant effects against various pathogens. This line of research underscores the importance of thienopyrimidine and related compounds in the development of new antimicrobial and anticancer therapies (Bhuiyan et al., 2006).

DNA-Binding Affinity and Gene Regulation : Polyamides containing imidazole and pyrrole amino acids, similar in concept to the compound , have been synthesized and optimized for DNA binding. This research is pivotal for creating synthetic ligands that can regulate gene expression by targeting specific DNA sequences, offering a pathway to novel cancer treatments (Wurtz et al., 2001).

Corrosion Inhibition : Research into imidazoline derivatives has provided insights into their effectiveness as corrosion inhibitors, a property that could be indirectly relevant to derivatives of the compound . These findings are crucial for industries seeking to prevent metal degradation through chemical means (Cruz et al., 2004).

Propriétés

IUPAC Name |

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-11-16-6-7-21(11)14-9-13(19-10-20-14)17-4-5-18-15(22)12-3-2-8-23-12/h2-3,6-10H,4-5H2,1H3,(H,18,22)(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVJXJBMRXEWIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)

![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)